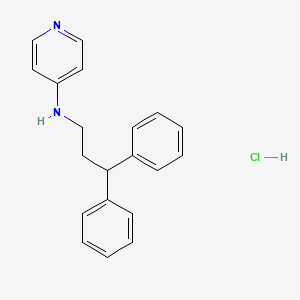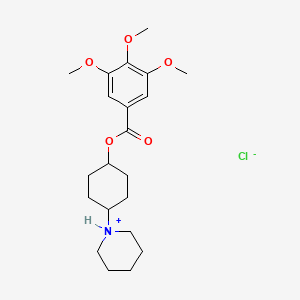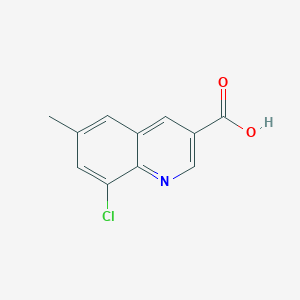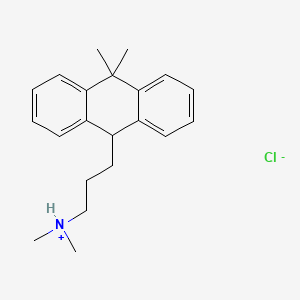
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is a brominated aromatic compound with the molecular formula C10H9Br5O. It is characterized by the presence of multiple bromine atoms attached to a benzene ring and an ether linkage. This compound is known for its high density and boiling point, making it a significant subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The acylated product is then brominated using bromine or a bromine source under controlled conditions to introduce bromine atoms at specific positions on the benzene ring.
Etherification: The final step involves the reaction of the brominated benzene with 2,3-dibromo-2-methylpropyl alcohol to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of flame retardants and other brominated compounds
Mecanismo De Acción
The mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene involves its interaction with molecular targets through its bromine atoms and ether linkage. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tribromobenzene: Similar in structure but lacks the ether linkage.
2,4,6-Tribromophenol: Contains bromine atoms but has a hydroxyl group instead of an ether linkage.
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Similar but with a different alkyl group in the ether linkage
Uniqueness
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of a 2,3-dibromo-2-methylpropoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
36065-30-2 |
|---|---|
Fórmula molecular |
C10H9Br5O |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c1-10(15,4-11)5-16-9-7(13)2-6(12)3-8(9)14/h2-3H,4-5H2,1H3 |
Clave InChI |
WNMLTOIDDCEBNY-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=C(C=C(C=C1Br)Br)Br)(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)










